What are the chemical and physical properties of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene?
What are the chemical and physical properties of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, expected reactivity, and potential synthetic routes for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and established principles of organic chemistry to provide a robust predictive profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in experimental design and application.
Introduction
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring three key functional groups: a fluorine atom, a methylsulfanyl group (-SCH₃), and a trifluoromethyl group (-CF₃). The unique interplay of these substituents on the benzene ring suggests a compound with distinct electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The fluoro and methylsulfanyl groups further modulate the electronic landscape of the aromatic ring, offering multiple sites for synthetic modification.
This guide will systematically explore the known and predicted characteristics of this molecule, providing a valuable resource for its synthesis, handling, and potential applications.
Chemical and Physical Properties
While specific experimental data for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not extensively documented in publicly available databases, we can infer its properties from its constituent parts and data from closely related compounds.
Molecular and Structural Data
The fundamental properties of the molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄S | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| CAS Number | 1824423-80-4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |
| Predicted LogP | 3.5664 | [2] |
Note: The provided CAS number is from a chemical supplier and may not be universally recognized by all chemical databases.
Predicted Physical Properties
The physical state and key physical constants can be estimated by comparing with analogous structures.
| Property | Predicted Value/State | Rationale and Comparative Data |
| Physical State | Colorless to pale yellow liquid | Aromatic compounds with similar molecular weights, such as 4-trifluoromethyl thioanisole (C₈H₇F₃S), are colorless liquids.[3] |
| Boiling Point | ~180-200 °C | 4-trifluoromethyl thioanisole has a predicted boiling point of 197.4 °C.[3] 2-(Trifluoromethyl)thiophenol has a boiling point of 175-177 °C.[4] The presence of an additional fluorine atom may slightly alter this. |
| Density | ~1.3 g/mL | 2-(Trifluoromethyl)thiophenol has a density of 1.35 g/mL.[4] The substitution of the thiol hydrogen with a methyl group is expected to have a minor effect on the density. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, acetone) | The high LogP value suggests poor water solubility.[2] Trifluorotoluene is soluble in common organic solvents.[5] |
Spectral Data and Characterization (Predicted)
No specific spectral data has been published for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene. However, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7-8 ppm) corresponding to the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom. A singlet corresponding to the methyl protons of the methylsulfanyl group would likely appear in the upfield region (δ 2-3 ppm).
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¹³C NMR: The carbon NMR would display eight distinct signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbons attached to the fluorine and sulfur atoms would also show characteristic shifts.
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¹⁹F NMR: Two distinct signals are expected in the fluorine NMR spectrum. One signal for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 210.19. Fragmentation patterns would likely involve the loss of a methyl radical (-CH₃) and potentially the trifluoromethyl group (-CF₃).
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-F stretching vibrations, C-S stretching bands, and aromatic C-H and C=C stretching frequencies.
Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is governed by the electronic effects of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[6] Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Caption: Predicted reactivity of the target molecule.
Nucleophilic Aromatic Substitution
The fluorine atom is a potential leaving group for nucleophilic aromatic substitution (SNAᵣ). The strong electron-withdrawing effect of the adjacent trifluoromethyl group would activate the C-F bond towards nucleophilic attack.
Reactions at the Methylsulfanyl Group
The sulfur atom of the methylsulfanyl group is nucleophilic and can be oxidized to a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide or m-CPBA. These oxidized derivatives would have significantly different electronic properties and potential biological activities.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is expected to be challenging due to the deactivating nature of the trifluoromethyl and fluoro substituents. If forced, substitution would likely be directed to the position para to the fluorine atom.
Proposed Synthetic Pathway
A plausible synthetic route for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can be conceptualized starting from commercially available materials.
Caption: A proposed synthetic route to the target molecule.
Step-by-Step Methodology:
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Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline: 2-Fluoro-3-(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Conversion to Thiophenol: The diazonium salt intermediate is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis, in a Sandmeyer-type reaction to introduce the thiol group, yielding 2-fluoro-3-(trifluoromethyl)thiophenol.
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Methylation: The resulting thiophenol is deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then alkylated with a methylating agent like methyl iodide or dimethyl sulfate to afford the final product, 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene.
Safety and Handling
Specific safety data for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not available. However, based on the safety profiles of structurally related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Health Hazards: Expected to cause skin and eye irritation.[7] May be harmful if swallowed or inhaled. The presence of a trifluoromethyl group can sometimes confer toxicity.
-
Fire Hazards: While not expected to be highly flammable, many related aromatic compounds are combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While direct experimental data is currently scarce, this guide provides a comprehensive predictive overview of its chemical and physical properties, reactivity, and a plausible synthetic route. The insights presented here are intended to facilitate further investigation and application of this promising molecule. Researchers are encouraged to perform small-scale experimental validation of the predicted properties and synthetic methods outlined in this document.
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